3-Bromo-6-chloro-2-methoxybenzyl alcohol CAS 1822852-13-0
3-Bromo-6-chloro-2-methoxybenzyl alcohol CAS 1822852-13-0
An In-Depth Technical Guide to 3-Bromo-6-chloro-2-methoxybenzyl alcohol (CAS 1822852-13-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Bromo-6-chloro-2-methoxybenzyl alcohol, a substituted aromatic alcohol with potential applications as a key intermediate in medicinal chemistry and materials science. Given the limited publicly available data on this specific compound, this document synthesizes information from structurally related molecules and established principles of organic chemistry to offer a predictive yet robust guide for researchers.
Compound Overview and Physicochemical Properties
3-Bromo-6-chloro-2-methoxybenzyl alcohol is a polysubstituted aromatic compound. The presence of bromine, chlorine, and methoxy groups on the benzene ring, along with a hydroxymethyl substituent, imparts a unique electronic and steric profile that makes it a valuable building block in organic synthesis.
Predicted Physicochemical Properties:
| Property | Predicted Value | Remarks |
| Molecular Formula | C₈H₈BrClO₂ | |
| Molecular Weight | 251.51 g/mol | |
| Appearance | Likely a white to off-white solid | Based on similar substituted benzyl alcohols. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water. | The polar alcohol group provides some aqueous solubility, but the halogenated aromatic ring dominates. |
| XLogP3 | ~3.6 | Estimated based on the related compound 3-Bromo-6-chloro-2-methoxytoluene, which has a calculated XLogP3 of 3.6[1]. The addition of a hydroxyl group will slightly decrease the lipophilicity. |
Proposed Synthetic Routes and Mechanistic Considerations
The synthesis of 3-Bromo-6-chloro-2-methoxybenzyl alcohol can be envisioned through several routes, primarily involving the functionalization of a suitable precursor. A plausible and efficient approach would be the selective oxidation of the corresponding toluene derivative.
Route 1: Benzylic Oxidation of 3-Bromo-6-chloro-2-methoxytoluene
A common and effective method for the synthesis of benzyl alcohols is the oxidation of the corresponding toluene.[2] This transformation can be achieved using various oxidizing agents. A method employing a copper(I) catalyst to generate benzylic mesylates, which are subsequently hydrolyzed to the alcohol, is a modern and selective approach.[2]
Workflow for Synthesis via Benzylic Oxidation:
Caption: Proposed synthesis of 3-Bromo-6-chloro-2-methoxybenzyl alcohol via benzylic oxidation.
Experimental Protocol:
Step 1: Benzylic Mesylation
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To a solution of 3-Bromo-6-chloro-2-methoxytoluene (1.0 eq) in dichloromethane (DCM), add copper(I) acetate (0.1 eq), bis(methanesulfonyl) peroxide (1.2 eq), and trimethylsilyl acetate (TMSOAc, 1.5 eq).
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with DCM (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-6-chloro-2-methoxybenzyl mesylate.
Step 2: Hydrolysis to the Benzyl Alcohol
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Dissolve the crude mesylate in a mixture of hexafluoroisopropanol (HFIP) and water (e.g., 1:1 v/v).
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Stir the mixture at room temperature for 4-8 hours until the hydrolysis is complete (monitored by TLC or LC-MS).
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Remove the HFIP under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 3-Bromo-6-chloro-2-methoxybenzyl alcohol.
Step 3: Purification
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Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3-Bromo-6-chloro-2-methoxybenzyl alcohol.
Route 2: Reduction of 3-Bromo-6-chloro-2-methoxybenzaldehyde
An alternative pathway involves the reduction of the corresponding benzaldehyde. This is a standard and high-yielding transformation in organic synthesis.
Workflow for Synthesis via Aldehyde Reduction:
Caption: Synthesis of 3-Bromo-6-chloro-2-methoxybenzyl alcohol via aldehyde reduction.
Experimental Protocol:
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Dissolve 3-Bromo-6-chloro-2-methoxybenzaldehyde (1.0 eq) in methanol (MeOH).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
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Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by recrystallization or flash column chromatography.
Analytical Characterization
To confirm the identity and purity of the synthesized 3-Bromo-6-chloro-2-methoxybenzyl alcohol, a combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | - A singlet or doublet for the benzylic CH₂ protons (around 4.5-4.8 ppm).- A singlet for the methoxy (OCH₃) protons (around 3.8-4.0 ppm).- A broad singlet for the hydroxyl (OH) proton.- Aromatic protons exhibiting splitting patterns consistent with a trisubstituted benzene ring. |
| ¹³C NMR | - A peak for the benzylic carbon (around 60-65 ppm).- A peak for the methoxy carbon (around 55-60 ppm).- Peaks in the aromatic region (110-160 ppm) corresponding to the substituted benzene ring, including carbons attached to bromine, chlorine, and the methoxy group. |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) should show a characteristic isotopic pattern due to the presence of bromine and chlorine. |
| Infrared (IR) Spectroscopy | - A broad absorption band for the O-H stretch of the alcohol (around 3200-3600 cm⁻¹).- C-H stretching of the aromatic ring and alkyl groups.- C-O stretching of the alcohol and ether.- C-Br and C-Cl stretching in the fingerprint region. |
| High-Performance Liquid Chromatography (HPLC) | - A single major peak indicating high purity when analyzed using a suitable method, such as a reverse-phase C18 column with a mobile phase of acetonitrile and water.[3] |
Reactivity and Potential Applications
The chemical reactivity of 3-Bromo-6-chloro-2-methoxybenzyl alcohol is dictated by its functional groups.
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Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using various oxidizing agents (e.g., PCC, PDC, or TEMPO-based systems). This aldehyde can then be used in a wide range of subsequent reactions.
-
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions. For instance, treatment with hydrobromic acid can yield the corresponding benzyl bromide.[4]
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Esterification and Etherification: The alcohol can undergo esterification with carboxylic acids or their derivatives and etherification with alkyl halides under basic conditions.
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Cross-Coupling Reactions: The bromine atom on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.
Due to this versatile reactivity, 3-Bromo-6-chloro-2-methoxybenzyl alcohol is a promising intermediate for the synthesis of complex molecules in drug discovery and materials science. The specific substitution pattern may be of interest for creating analogues of known bioactive compounds or for fine-tuning the electronic and steric properties of a lead molecule.
Safety and Handling
While specific toxicity data for 3-Bromo-6-chloro-2-methoxybenzyl alcohol is not available, the safety precautions should be based on compounds with similar functional groups.
General Safety Precautions: [5][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Health Hazards: May cause skin, eye, and respiratory tract irritation. May be harmful if swallowed or inhaled.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-Bromo-6-chloro-2-methoxybenzyl alcohol represents a valuable, albeit not extensively documented, building block for chemical synthesis. This guide provides a foundational understanding of its properties, plausible synthetic routes, and potential applications based on established chemical principles. The detailed protocols and characterization guidance herein are intended to empower researchers to synthesize and utilize this compound in their research endeavors.
References
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